molecular formula C10H4ClF8NO B3040312 N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide CAS No. 185315-18-8

N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide

Cat. No. B3040312
CAS RN: 185315-18-8
M. Wt: 341.58 g/mol
InChI Key: IOMAUYSKSRIARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide” is a member of (trifluoromethyl)benzenes . It is described as an accessible, stable, and powerful thiophile .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, 3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate is described as an accessible, stable, and powerful thiophile that can activate batches of p-tolyl thioglycoside donors at room temperature . A novel dianhydride monomer, 3,6-di [3′,5′-bis (trifluoromethyl)phenyl]tetramethylbenzene (12F4MB), was synthesized via a three-step process .


Molecular Structure Analysis

The molecular structure of related compounds has been reported. For example, the structure of N1-(3-(4-methyl-1H-imidazol-1-yl)- 5-(trifluoromethyl)phenyl)-N3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl) isophthalamide has been described .


Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For example, 3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate can activate batches of p-tolyl thioglycoside donors at room temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, N1-[3,5-di(trifluoromethyl)phenyl]-2-[4-(trifluoromethyl)benzylidene]hydrazine-1-carboxamide has a density of 1.5±0.1 g/cm3, a molar refractivity of 86.2±0.5 cm3, and a polar surface area of 53 Å2 .

Mechanism of Action

Safety and Hazards

The safety and hazards of related compounds have been described. For example, in any fire involving these compounds, it is recommended to wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear .

Future Directions

The future directions of research involving related compounds have been suggested. For example, N1-(3-(4-methyl-1H-imidazol-1-yl)- 5-(trifluoromethyl)phenyl)-N3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl) isophthalamide could be considered as a promising scaffold for the development of novel protein kinase inhibitors .

properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF8NO/c11-8(12,13)7(21)20-6-2-4(9(14,15)16)1-5(3-6)10(17,18)19/h1-3H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMAUYSKSRIARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)C(F)(F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF8NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide
Reactant of Route 2
Reactant of Route 2
N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide
Reactant of Route 3
Reactant of Route 3
N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide
Reactant of Route 4
Reactant of Route 4
N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide
Reactant of Route 5
Reactant of Route 5
N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide
Reactant of Route 6
Reactant of Route 6
N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.